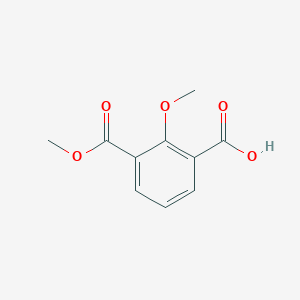

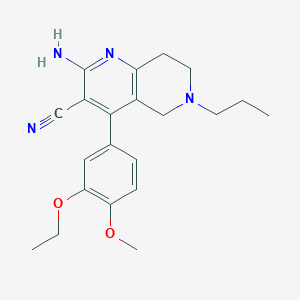

![molecular formula C17H19N3O2S B2535877 2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one CAS No. 626222-88-6](/img/structure/B2535877.png)

2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3(2H)-one ring, which is a versatile pharmacophore in medicinal chemistry . It also contains a 4-methoxyphenyl group, which is a common substituent in many pharmacologically active compounds .Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives can be easily functionalized at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs . The introduction of a 6-substituted-phenyl group on the 4,5-dihydro-3(2H)-pyridazinone skeleton has been shown to enhance the cardiovascular effects of this ring system .Aplicaciones Científicas De Investigación

Chemical Reactivity and Ring-Cleavage Reactions

- The compound's reactivity involves ring-cleavage reactions as seen in similar pyrrole studies. For instance, reactions with dimethyl acetylenedicarboxylate lead to unstable fumaric esters, which undergo ring-cleavage to yield diaza-pyrrol derivatives (Gómez et al., 1985).

Optical Properties and Synthesis Methods

- 1,3-Diarylated imidazo derivatives synthesized through a one-pot condensation process, including components similar to 2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one, demonstrate distinct optical properties. These properties are critical in developing luminescent materials (Volpi et al., 2017).

Precursor for Agrochemicals and Medicinal Compounds

- The synthesis of methoxylated pyrrolin-2-ones, which can be utilized as adducts for preparing agrochemicals or medicinal compounds, involves compounds structurally related to this compound (Ghelfi et al., 2003).

Crystallography and Molecular Characterization

- The crystal structure analysis of related compounds has been conducted to understand their molecular conformation and arrangement. Such studies are essential for comprehending the compound's properties and potential applications (Ishii et al., 2002).

Polymer Solar Cell Applications

- In polymer photovoltaic research, regioregular poly(3-hexylthiophene) has been studied, where compounds similar to this compound have potential use in improving device performance and stability (Li et al., 2005).

Mecanismo De Acción

are known to possess a wide range of pharmacological activities. They have been reported to have antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Recently pyridazinones have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .

The mechanism of action of these compounds often involves interaction with specific targets in the body, leading to changes in biochemical pathways and resulting in various therapeutic effects . The specific targets and pathways can vary widely depending on the specific structure and functional groups present in the pyridazinone derivative .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, as well as its efficacy and potential side effects .

The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds . These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

Direcciones Futuras

Given the diverse pharmacological activities of pyridazin-3(2H)-one derivatives, this privileged skeleton should be extensively studied for therapeutic benefits . The easy functionalization of various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

Propiedades

IUPAC Name |

2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-22-14-6-4-13(5-7-14)15-8-9-16(19-18-15)23-12-17(21)20-10-2-3-11-20/h4-9H,2-3,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYHUOPYAYZHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

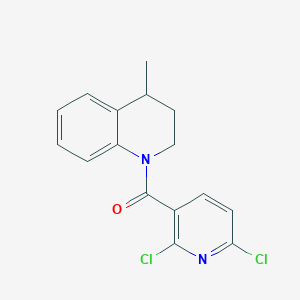

![2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile](/img/structure/B2535795.png)

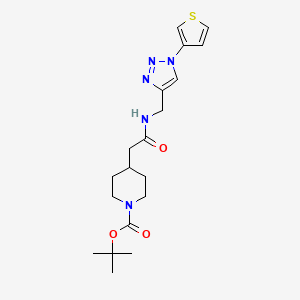

![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B2535796.png)

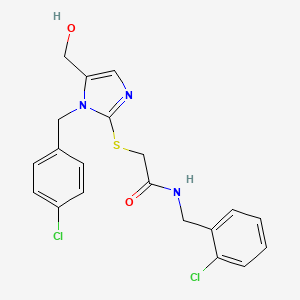

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)

![(E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2535805.png)

![(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2535806.png)

![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2535810.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2535812.png)

![N-(2-ethoxyphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2535815.png)